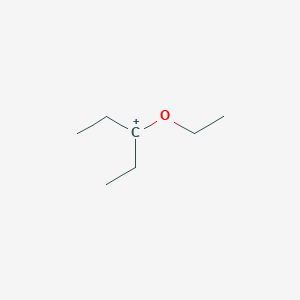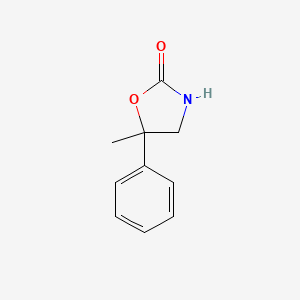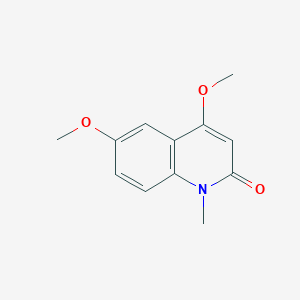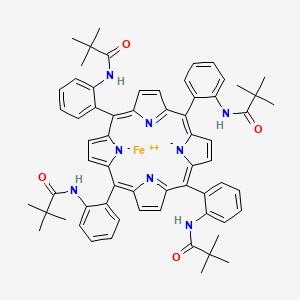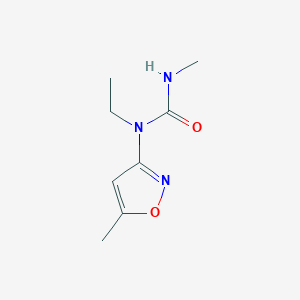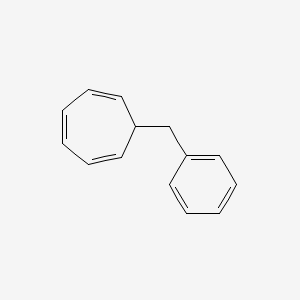
7-Benzylcyclohepta-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three conjugated double bonds and a benzyl group attached to the seventh carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzylcyclohepta-1,3,5-triene typically involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane or methyldiazoacetate in the presence of rhodium trifluoroacetate as a catalyst can yield cyclohepta-1,3,5-trienes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes as described above. The choice of catalysts and reaction conditions can be optimized for higher yields and purity.
化学反应分析
Types of Reactions: 7-Benzylcyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the benzyl group or the double bonds can be targeted by electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under UV light.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cycloheptane derivatives.
Substitution: Halogenated cycloheptatrienes.
科学研究应用
7-Benzylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of 7-Benzylcyclohepta-1,3,5-triene involves its ability to undergo electrophilic substitution reactions. The benzyl group and the conjugated double bonds provide sites for electrophilic attack, leading to the formation of stabilized carbocations. This stability is due to the aromatic nature of the resulting intermediates .
相似化合物的比较
Cyclohepta-1,3,5-triene: A parent compound with similar reactivity but without the benzyl group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, exhibiting unique electronic properties.
Heptalene: Composed of two fused cycloheptatriene rings, showing different reactivity patterns.
Uniqueness: 7-Benzylcyclohepta-1,3,5-triene is unique due to the presence of the benzyl group, which enhances its reactivity and provides additional sites for chemical modification. This makes it a versatile compound in synthetic organic chemistry.
属性
CAS 编号 |
51990-82-0 |
|---|---|
分子式 |
C14H14 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
7-benzylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H14/c1-2-5-9-13(8-4-1)12-14-10-6-3-7-11-14/h1-11,13H,12H2 |
InChI 键 |
YWISGFCPRTZIGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC(C=C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


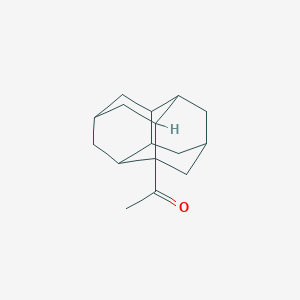
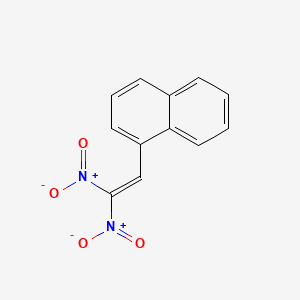
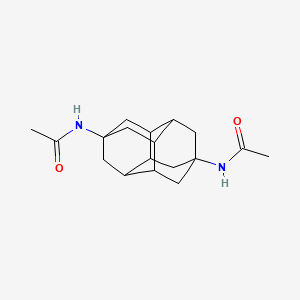
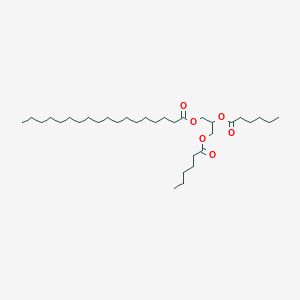

![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
